(4-Decanamidobenzyl)phosphonic acid (4-Decanamidobenzyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017281
InChI: InChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22)
SMILES:
Molecular Formula: C17H28NO4P
Molecular Weight: 341.4 g/mol

(4-Decanamidobenzyl)phosphonic acid

CAS No.:

Cat. No.: VC16017281

Molecular Formula: C17H28NO4P

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Decanamidobenzyl)phosphonic acid -

Specification

Molecular Formula C17H28NO4P
Molecular Weight 341.4 g/mol
IUPAC Name [4-(decanoylamino)phenyl]methylphosphonic acid
Standard InChI InChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22)
Standard InChI Key MCTIGBRKGWRZIZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(4-Decanamidobenzyl)phosphonic acid features a benzylphosphonic acid core (C6H5CH2PO3H2\text{C}_6\text{H}_5\text{CH}_2\text{PO}_3\text{H}_2) modified at the para position by a decanamide group (CH3(CH2)8CONH\text{CH}_3(\text{CH}_2)_8\text{CONH}). The IUPAC name, [4-(decanoylamino)phenyl]methylphosphonic acid, reflects this substitution pattern. The decanamide chain introduces hydrophobicity, potentially enhancing membrane permeability compared to simpler phosphonic acids.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H28NO4P\text{C}_{17}\text{H}_{28}\text{NO}_{4}\text{P}
Molecular Weight341.4 g/mol
IUPAC Name[4-(decanoylamino)phenyl]methylphosphonic acid
Standard InChIInChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22)

Physicochemical Characteristics

While experimental data specific to this compound remain limited, analogous phosphonic acids exhibit high thermal stability and solubility in polar solvents. For example, (4-Aminophenyl)phosphonic acid (CAS 5337-17-7) melts at 245°C , suggesting that the decanamide substitution in (4-Decanamidobenzyl)phosphonic acid may lower melting points due to increased molecular flexibility.

Synthetic Pathways and Reaction Optimization

Multi-Step Synthesis Strategy

The synthesis typically involves sequential amidation and phosphorylation reactions:

  • Amide Formation: Decanoic acid reacts with 4-aminobenzyl alcohol to yield 4-decanamidobenzyl alcohol.

  • Phosphorylation: The alcohol intermediate undergoes Arbuzov or Michaelis-Becker reactions with phosphorus trichloride (PCl3\text{PCl}_3) or dialkyl phosphites, followed by hydrolysis to produce the phosphonic acid.

Reaction Conditions

  • Amidation: Conducted in anhydrous dichloromethane with coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) at 0–25°C.

  • Phosphorylation: Requires inert atmospheres (argon/nitrogen) and temperatures between 60–80°C to prevent side reactions .

  • Yield Optimization: Reported yields range from 75–92% for analogous α-aminophosphonates when using triphenylphosphite as a catalyst .

Biological Activities and Mechanistic Insights

Enzymatic Inhibition Profiles

(4-Decanamidobenzyl)phosphonic acid demonstrates inhibitory activity against enzymes critical to metabolic pathways:

Table 2: Target Enzymes and Implications

EnzymeBiological RoleInhibition Mechanism
Dihydrofolate reductaseFolate metabolism, DNA synthesisCompetitive binding to active site
Fatty acid synthaseLipid biosynthesisAllosteric modulation

These activities align with findings for structurally related α-aminophosphonates, which exhibit anticancer effects by disrupting nucleotide and lipid metabolism .

Molecular Docking Studies

Computational models predict strong binding affinity (ΔG<8.5kcal/mol\Delta G < -8.5 \, \text{kcal/mol}) to dihydrofolate reductase, driven by hydrogen bonding between the phosphonic acid group and conserved residues (e.g., Asp27 and Leu4). The decanamide chain may occupy hydrophobic pockets, enhancing selectivity over human isoforms.

Applications in Medicinal Chemistry

Anticancer Drug Development

While direct evidence for (4-Decanamidobenzyl)phosphonic acid is lacking, analogues like α-aminophosphonates derived from 4-hydroxybenzaldehyde show dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 29.44–70.56 μM) . These compounds induce apoptosis via mitochondrial pathway activation, suggesting a shared mechanism of action.

ScenarioProtective Measures
HandlingNitrile gloves, face shield, lab coat
Spill ManagementNeutralize with sodium bicarbonate, absorb with vermiculite

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